molecular formula C23H25ClN4O2S B2524986 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1216762-62-7

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2524986
CAS No.: 1216762-62-7
M. Wt: 456.99
InChI Key: IJIOGTHQHDVENT-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O2S and its molecular weight is 456.99. The purity is usually 95%.
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Scientific Research Applications

Imidazole and Thiazole Derivatives in Scientific Research

Imidazole Derivatives and Their Biological Significance

Imidazole derivatives, like the one in the queried compound, have been extensively studied for their therapeutic potential. A comprehensive review highlighted the extensive pharmacological activities of imidazo[2,1-b]thiazole derivatives developed between 2000-2018. These compounds exhibit diverse pharmacological activities, indicating their versatility in medicinal chemistry and potential in drug development (Shareef, Khan, Babu, & Kamal, 2019).

Thiazole Derivatives and Environmental Applications

Thiazole and its derivatives, elements of the queried compound, have been implicated in various scientific research applications beyond medicinal chemistry. For example, thiophene analogs, which share structural similarities with thiazoles, have been synthesized and evaluated for potential environmental and biological activities, including carcinogenicity studies (Ashby, Styles, Anderson, & Paton, 1978).

Biological Effects of Structurally Related Compounds

The biological effects of acetamide, formamide, and their derivatives have been updated, providing insights into the toxicological profiles of compounds that share functional groups with the queried chemical. This research is vital for understanding the broader implications of exposure to compounds with similar structures (Kennedy, 2001).

Environmental Fate and Behavior of Parabens

Although not directly related, research on the environmental fate and behavior of parabens, which share some chemical properties with the queried compound, provides insights into how similar compounds might interact with the environment. This knowledge is critical for assessing the ecological impact of chemical compounds used in various industries (Haman, Dauchy, Rosin, & Munoz, 2015).

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S.ClH/c1-17-9-10-20-22(18(17)2)25-23(30-20)27(13-6-12-26-14-11-24-16-26)21(28)15-29-19-7-4-3-5-8-19;/h3-5,7-11,14,16H,6,12-13,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIOGTHQHDVENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)COC4=CC=CC=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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